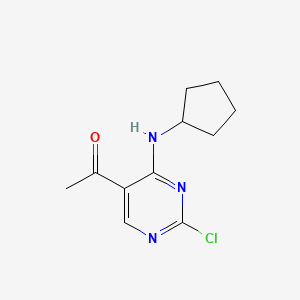

1-(2-Chloro-4-(cyclopentylamino)pyrimidin-5-yl)ethanone

Beschreibung

Chemical Identity and Nomenclature

The compound 1-(2-Chloro-4-(cyclopentylamino)pyrimidin-5-yl)ethanone possesses a well-defined chemical identity documented through multiple authoritative sources and regulatory databases. The primary nomenclature follows International Union of Pure and Applied Chemistry conventions, establishing the systematic name that accurately reflects the molecular structure and substitution pattern. Alternative nomenclature systems recognize this compound through several synonymous designations, including 1-[2-chloro-4-(cyclopentylamino)pyrimidin-5-yl]ethan-1-one and Ethanone, 1-[2-chloro-4-(cyclopentylamino)-5-pyrimidinyl]. The chemical registry documentation confirms the assignment of Chemical Abstracts Service number 1244949-62-9, which serves as the universal identifier for this specific molecular structure. Pharmaceutical industry classification systems categorize this compound as Palbociclib Impurity 6 or Palbociclib Impurity 106, reflecting its analytical significance in drug quality control applications.

The standardized molecular formula C11H14ClN3O precisely describes the atomic composition, indicating eleven carbon atoms, fourteen hydrogen atoms, one chlorine atom, three nitrogen atoms, and one oxygen atom. Structural identification techniques confirm the molecular weight as 239.70 grams per mole, establishing the compound's fundamental physical properties essential for analytical and synthetic applications. Database entries in PubChem and related chemical information systems provide additional verification of structural assignments and spectroscopic data correlations. The Simplified Molecular Input Line Entry System representation CC(C1=CN=C(Cl)N=C1NC2CCCC2)=O offers a concise linear notation that facilitates computational chemistry applications and database searches.

Position in Pyrimidine-Derived Pharmaceutical Intermediates

Pyrimidine-derived pharmaceutical intermediates occupy a central position in modern drug discovery and development, particularly in the design of kinase inhibitors and anticancer therapeutics. The compound 1-(2-Chloro-4-(cyclopentylamino)pyrimidin-5-yl)ethanone exemplifies this class of intermediates through its direct relationship to Palbociclib, a clinically approved cyclin-dependent kinase 4 and 6 inhibitor used in hormone receptor-positive breast cancer treatment. Research investigations demonstrate that pyrimidine-containing compounds exhibit remarkable versatility in targeting various protein kinase enzymes, including epidermal growth factor receptor tyrosine kinase and other therapeutically relevant enzymes. The structural framework provided by the pyrimidine core enables precise molecular modifications that can dramatically alter biological activity and selectivity profiles.

The pharmaceutical significance of this compound extends beyond its role as a simple impurity, representing a critical component in understanding structure-activity relationships within the cyclin-dependent kinase inhibitor class. Synthetic chemistry approaches to Palbociclib development have utilized related pyrimidine intermediates to optimize reaction pathways and improve overall synthetic efficiency. Patent literature documents multiple synthetic routes that incorporate similar pyrimidine-based intermediates, demonstrating the strategic importance of this chemical class in pharmaceutical manufacturing. The compound serves as both a process-related impurity requiring analytical monitoring and a potential starting material for synthetic derivatization studies aimed at developing next-generation kinase inhibitors.

Eigenschaften

IUPAC Name |

1-[2-chloro-4-(cyclopentylamino)pyrimidin-5-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN3O/c1-7(16)9-6-13-11(12)15-10(9)14-8-4-2-3-5-8/h6,8H,2-5H2,1H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXBMAOBZMVEWQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(N=C1NC2CCCC2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501205236 | |

| Record name | 1-[2-Chloro-4-(cyclopentylamino)-5-pyrimidinyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501205236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1244949-62-9 | |

| Record name | 1-[2-Chloro-4-(cyclopentylamino)-5-pyrimidinyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1244949-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[2-Chloro-4-(cyclopentylamino)-5-pyrimidinyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501205236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthesis via Reaction of 2-Chloro-4-(cyclopentylamino)pyrimidine with Ethanone

One common preparation method involves the direct reaction of 2-chloro-4-(cyclopentylamino)pyrimidine with ethanone under controlled conditions, typically employing solvents such as tetrahydrofuran or dichloromethane and bases or catalysts to facilitate the acetylation at the 5-position. This method has been reported with moderate to good yields and is suitable for scale-up in pharmaceutical intermediate production.

Organometallic Addition and Formylation Followed by Functional Group Transformation

Another sophisticated approach, detailed in patent literature, involves the following sequence:

- Starting with 5-bromo-2-chloro-4-(cyclopentylamino)pyrimidine, a Grignard reagent such as isopropyl magnesium chloride is added at low temperatures (0-5°C) under nitrogen atmosphere to form an organometallic intermediate.

- Subsequent addition of N,N-dimethylformamide (DMF) introduces a formyl group at the 5-position, yielding 2-chloro-4-(cyclopentylamino)pyrimidine-5-carbaldehyde with approximately 74% yield.

- This aldehyde intermediate can be further converted to the ethanone derivative through reduction or oxidation steps, depending on the desired functional group transformation.

Alkylation and Esterification Strategies

Additional synthetic routes involve alkylation of pyrimidine carboxylates or esters with bromoacetamides or bromoacetates in the presence of bases such as triethylamine or potassium tert-butoxide. These reactions are typically carried out at mild temperatures (25-50°C) in solvents like dichloromethane or tetrahydrofuran, yielding intermediates that can be converted to the target ethanone compound after further processing.

Novel Process Insights from Palbociclib Synthesis

Recent innovations in Palbociclib synthesis have introduced new intermediates structurally related to 1-(2-chloro-4-(cyclopentylamino)pyrimidin-5-yl)ethanone, highlighting the importance of controlling substituent patterns on the pyrimidine ring. These processes emphasize high purity and yield, using optimized reaction sequences involving bromination, chlorination, and cyclopentylamine substitution, followed by acetylation steps.

Data Table: Representative Preparation Steps and Yields

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 5-bromo-2-chloro-4-(cyclopentylamino)pyrimidine | Isopropyl magnesium chloride (2 M in THF), 0-5°C, N2 atmosphere | Organometallic intermediate | - | Inert atmosphere critical |

| 2 | Organometallic intermediate | N,N-dimethylformamide, RT, 2-3 h | 2-chloro-4-(cyclopentylamino)pyrimidine-5-carbaldehyde | 74 | Monitored by TLC |

| 3 | Pyrimidine-5-carbaldehyde | Reducing or oxidizing agents (e.g., NaBH4 or KMnO4) | 1-(2-chloro-4-(cyclopentylamino)pyrimidin-5-yl)ethanone | Variable | Controlled to avoid overreaction |

| 4 | 2-chloro-4-(cyclopentylamino)pyrimidine-5-carboxylate | Ethyl bromoacetate, triethylamine, 45-50°C | Alkylated ester intermediate | 90 | Purification by filtration |

| 5 | Alkylated intermediate | Hydrolysis or further acetylation | Target ethanone compound | - | Final purification by recrystallization |

Research Findings and Analytical Characterization

- NMR Spectroscopy: Proton NMR data confirm the presence of characteristic signals for the pyrimidine ring protons, cyclopentylamino substituent, and ethanone methyl group. For example, singlets around δ 8.27 ppm correspond to pyrimidine protons, while multiplets between δ 1.4–2.0 ppm correspond to cyclopentyl ring protons.

- Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) typically shows a molecular ion peak at m/z 239.7 (M+H)+, consistent with the molecular weight of 1-(2-chloro-4-(cyclopentylamino)pyrimidin-5-yl)ethanone.

- Purity and Yield Optimization: Reaction parameters such as temperature, solvent choice, stoichiometry, and reaction time are critical to maximize yield and minimize side products, especially given the compound's role as an impurity in Palbociclib synthesis.

Analyse Chemischer Reaktionen

1-(2-Chloro-4-(cyclopentylamino)pyrimidin-5-yl)ethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can convert this compound into its reduced forms using reducing agents like sodium borohydride.

Substitution: It can undergo substitution reactions where the chlorine atom is replaced by other functional groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(2-Chloro-4-(cyclopentylamino)pyrimidin-5-yl)ethanone has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: This compound is studied for its potential biological activities and interactions with biomolecules.

Industry: It is used in the production of fine chemicals and as a reference standard in analytical chemistry.

Wirkmechanismus

The mechanism of action of 1-(2-Chloro-4-(cyclopentylamino)pyrimidin-5-yl)ethanone involves its interaction with specific molecular targets. In the context of its role as an impurity in Palbociclib, it may interact with cyclin-dependent kinases, affecting their activity and pathways involved in cell cycle regulation . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The activity and physicochemical properties of pyrimidine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Chloro vs. Methylthio at Position 2 : The target compound’s chloro substituent may improve electrophilicity and binding to microbial enzymes compared to the methylthio group in Analog 1 . Chloro’s electron-withdrawing nature could enhance reactivity in nucleophilic substitution reactions, a feature absent in methylthio derivatives .

- Cyclopentylamino vs.

- Core Heterocycle Differences : Analog 3’s pyridine core lacks the dual nitrogen atoms of pyrimidine, likely altering its electronic profile and biological target selectivity .

Physicochemical and Pharmacokinetic Properties

- logP and Solubility: The target compound’s estimated logP (~3.2) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.

- Molecular Weight : The target compound (MW 266.72) falls within the optimal range for oral bioavailability (<500 Da), unlike Analog 4 (MW 234.28), which may lack sufficient complexity for high-affinity interactions .

Biologische Aktivität

1-(2-Chloro-4-(cyclopentylamino)pyrimidin-5-yl)ethanone, also known as Palbociclib impurity, is a compound with the chemical formula and CAS Number 1244949-62-9. This compound is primarily recognized for its role as an impurity in the synthesis of Palbociclib, a selective inhibitor of cyclin-dependent kinases (CDKs) 4 and 6, which is used in the treatment of hormone receptor-positive breast cancer. Understanding the biological activity of this compound is crucial for assessing its safety and efficacy in pharmaceutical applications.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 239.7 g/mol |

| CAS Number | 1244949-62-9 |

| Synonyms | Palbociclib Impurity 106 |

1-(2-Chloro-4-(cyclopentylamino)pyrimidin-5-yl)ethanone acts as a precursor in the synthesis of Palbociclib, which functions by inhibiting CDK4/6 activity. This inhibition leads to cell cycle arrest in the G1 phase, thereby preventing cancer cell proliferation. The selectivity for CDK4/6 over other kinases minimizes off-target effects, making it a valuable therapeutic agent.

In Vitro Studies

In vitro studies have demonstrated that Palbociclib effectively inhibits the proliferation of various cancer cell lines, including those derived from breast cancer. The presence of impurities like 1-(2-Chloro-4-(cyclopentylamino)pyrimidin-5-yl)ethanone can influence the overall potency and safety profile of the drug.

Key Findings:

- IC50 Values: The IC50 value for Palbociclib against hormone receptor-positive breast cancer cells has been reported to be around 0.5 µM, indicating high potency.

- Cell Cycle Arrest: Treatment with Palbociclib leads to a significant increase in the proportion of cells in the G1 phase, confirming its mechanism as a CDK inhibitor.

In Vivo Studies

Research involving animal models has shown that Palbociclib, and by extension its impurities, can significantly reduce tumor growth in xenograft models of breast cancer. Such studies are critical for evaluating the therapeutic index and potential side effects associated with impurities like 1-(2-Chloro-4-(cyclopentylamino)pyrimidin-5-yl)ethanone.

Case Studies

-

Clinical Trials:

- Clinical trials have confirmed that Palbociclib combined with letrozole significantly improves progression-free survival in patients with ER-positive breast cancer compared to letrozole alone.

- The impact of impurities on patient outcomes remains an area of ongoing research.

-

Safety Assessments:

- Toxicological studies have indicated that while Palbociclib is generally well-tolerated, the presence of impurities could potentially lead to adverse effects or reduced efficacy.

- Regulatory bodies emphasize stringent monitoring of impurities during drug development to ensure patient safety.

Q & A

Q. What are the key synthetic routes for 1-(2-Chloro-4-(cyclopentylamino)pyrimidin-5-yl)ethanone, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves sequential functionalization of a pyrimidine core. A plausible route includes:

Chlorination : Introduce the chloro group at position 2 of the pyrimidine ring using POCl₃ or PCl₅ under reflux conditions .

Amination : React the chlorinated intermediate with cyclopentylamine in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours to install the cyclopentylamino group .

Acetylation : Introduce the ethanone moiety via Friedel-Crafts acylation or nucleophilic substitution, using acetyl chloride or anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) .

Optimization involves monitoring reaction progress via TLC or HPLC and adjusting solvent polarity (e.g., switching from THF to DCM) to improve yield. Purification is achieved via column chromatography (hexane/EtOAc gradient) .

Q. How can researchers validate the structural identity of this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Confirm the cyclopentylamino group via multiplet signals at δ 1.5–2.0 ppm (cyclopentyl CH₂) and a broad singlet for NH (δ ~5.5 ppm). The acetyl group appears as a singlet at δ 2.5–2.7 ppm .

- ¹³C NMR : The pyrimidine carbons resonate at δ 150–160 ppm, while the acetyl carbonyl appears at δ 195–205 ppm .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ matching the molecular weight (C₁₁H₁₅ClN₄O: calc. 254.09; observed ~254.1) .

Advanced Research Questions

Q. What strategies can address discrepancies in biological activity between in vitro and in vivo studies for this compound?

- Methodological Answer :

- Pharmacokinetic Profiling : Assess metabolic stability using liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation of the cyclopentyl group). Incorporate deuterium or fluorine atoms to block metabolic hotspots .

- Solubility Optimization : Use co-solvents (e.g., PEG 400) or formulate as a nanocrystal to enhance bioavailability if poor aqueous solubility (logP >3) is observed .

- Target Engagement Assays : Confirm target binding in vivo via PET imaging with a radiolabeled analog (e.g., ¹⁸F- or ¹¹C-labeled derivative) .

Q. How does the cyclopentylamino substituent influence structure-activity relationships (SAR) compared to other N-heterocycles?

- Methodological Answer :

- Steric Effects : The cyclopentyl group’s smaller ring size (vs. cyclohexyl) reduces steric hindrance, potentially improving binding to flat protein pockets (e.g., kinase ATP sites). Compare IC₅₀ values in enzymatic assays .

- Electronic Effects : The cyclopentylamino group’s electron-donating nature may enhance π-π stacking with aromatic residues in target proteins. Validate via DFT calculations (e.g., Mulliken charges) .

- Biological Data : Replace cyclopentyl with morpholine or piperidine and test antifungal/antibacterial activity. For example, morpholine analogs show reduced potency due to decreased lipophilicity .

Q. What analytical methods resolve challenges in detecting low-concentration degradation products?

- Methodological Answer :

- HPLC-MS/MS : Use a C18 column with a 0.1% formic acid/acetonitrile gradient. Monitor for dechlorinated (m/z 218.1) or oxidized (m/z 270.1) products .

- Forced Degradation Studies : Expose the compound to heat (40°C), light (UV, 254 nm), and acidic/basic conditions (0.1M HCl/NaOH) to identify labile sites .

- Quantitative NMR (qNMR) : Use ¹H NMR with trimethoxybenzene as an internal standard to quantify degradation at <1% levels .

Experimental Design & Data Analysis

Q. How should researchers design dose-response studies to evaluate cytotoxicity?

- Methodological Answer :

- Cell Lines : Use HEK293 (normal) and HeLa (cancer) cells to assess selectivity. Include a positive control (e.g., doxorubicin) .

- Dosing Range : Test 0.1–100 µM in triplicate. Calculate IC₅₀ using nonlinear regression (e.g., GraphPad Prism’s log(inhibitor) vs. response model) .

- Mitochondrial Toxicity : Measure ATP levels via luminescence assays to differentiate apoptotic vs. necrotic mechanisms .

Q. What statistical approaches are recommended for analyzing conflicting bioactivity data across replicate experiments?

- Methodological Answer :

- Outlier Detection : Apply Grubbs’ test (α=0.05) to exclude anomalous data points.

- Meta-Analysis : Pool data from ≥3 independent experiments and perform a random-effects model to account for variability .

- Principal Component Analysis (PCA) : Identify covariates (e.g., cell passage number, solvent batch) contributing to variability .

Safety & Handling

Q. What precautions are critical when handling this compound in a laboratory setting?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a chemical fume hood for all procedures .

- Spill Management : Absorb with vermiculite, place in a sealed container, and dispose as hazardous waste .

- Storage : Store under argon at 2–8°C in amber glass to prevent light-induced degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.